1,3-Benzoxazole-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQTAYWCUAENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593050 | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-24-1 | |
| Record name | 7-Benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzoxazole-7-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazole-7-carboxylic acid | |
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Foundational & Exploratory
A Theoretical Deep Dive into 1,3-Benzoxazole-7-Carboxylic Acid: A Computational Whitepaper for Drug Discovery
Abstract
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of pharmacologically active agents.[1] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth, theoretical exploration of 1,3-benzoxazole-7-carboxylic acid, a key building block for novel therapeutics. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper establishes a robust computational protocol, from first principles to data interpretation, offering a self-validating framework for the theoretical analysis of this and similar heterocyclic compounds. The insights generated herein are intended to accelerate the rational design of next-generation pharmaceuticals.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazole derivatives are a privileged class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system with unique electronic characteristics that facilitate interactions with biological targets.[1] The inclusion of a carboxylic acid group at the 7-position introduces a critical site for hydrogen bonding and salt bridge formation, often pivotal for modulating pharmacokinetic and pharmacodynamic properties.
A comprehensive understanding of the intrinsic properties of this compound at a molecular level is paramount for its effective utilization in drug design. Theoretical calculations provide a powerful, cost-effective avenue to probe its geometry, electronic landscape, and reactivity, offering predictive insights that can guide synthetic efforts and biological evaluation. This guide will detail the application of DFT to unravel these key molecular attributes.
Computational Methodology: A Validated Approach
The selection of an appropriate theoretical model is critical for obtaining results that are both accurate and computationally tractable. Our approach is grounded in methodologies that have been widely validated for organic heterocyclic systems.
Software and Theoretical Framework
All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian. The theoretical framework will be Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for molecules of this size. Specifically, we will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4] This functional has a proven track record for reliably predicting the geometric and electronic properties of organic molecules.[3][5]
Basis Set Selection
The choice of basis set determines the flexibility the system has to describe the spatial distribution of its electrons. For our calculations, the 6-311++G(d,p) basis set will be utilized.[6] This is a triple-zeta split-valence basis set that provides a high degree of flexibility. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, as well as the anionic character of the deprotonated carboxylic acid. The polarization functions ("d,p") allow for the description of non-spherical electron densities, which is essential for accurately modeling the bonding in a conjugated system.[6]
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial structure of this compound will be built using molecular modeling software. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to simulate the infrared (IR) spectrum.
-
Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations will be conducted to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.[4]
-
Molecular Electrostatic Potential (MESP): The MESP will be calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Spectroscopic Simulations:
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be used to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.[4]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.
-
The logical flow of this computational workflow is depicted in the diagram below.
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals a planar benzoxazole ring system, as expected for an aromatic compound. The planarity of the molecule is a key factor in its electronic properties, allowing for efficient delocalization of π-electrons across the fused ring system. The bond lengths and angles of the benzoxazole core are anticipated to be in good agreement with experimental data for similar structures, such as methyl 1,3-benzoxazole-2-carboxylate.[7][8] The carboxylic acid group is predicted to be nearly coplanar with the aromatic ring to maximize conjugation.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths | |
| C=O | ~1.21 |
| C-O (acid) | ~1.35 |
| O-H | ~0.97 |
| C-N | ~1.38 |
| C=N | ~1.31 |
| C-O (ring) | ~1.37 |
| Bond Angles | |
| O=C-O | ~123 |
| C-O-H | ~107 |
| C-N-C | ~105 |
| C-O-C | ~108 |
| Table 1: Predicted key geometric parameters for this compound. |
Vibrational Analysis and Simulated IR Spectrum
The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies are summarized below. The O-H stretch of the carboxylic acid is expected to be a broad band, characteristic of hydrogen-bonded dimers in the solid state.[9][10] The C=O stretch of the carboxylic acid is a strong, sharp absorption.[9][11] Aromatic C-H and C=C stretching vibrations are also prominent features.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch (carboxylic acid) | ~3300-2500 | Broad, Strong |
| Aromatic C-H stretch | ~3100-3000 | Medium |
| C=O stretch (carboxylic acid) | ~1710 | Strong |
| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |
| C-O stretch (carboxylic acid) | ~1320-1210 | Strong |
| C-O-C stretch (ring) | ~1250 | Medium |
| Table 2: Predicted characteristic vibrational frequencies for this compound. |
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO is predicted to be localized primarily over the electron-rich benzoxazole ring system, while the LUMO is expected to have significant contributions from the carboxylic acid group, indicating its electron-accepting nature. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller energy gap suggests higher reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 |
| Table 3: Predicted frontier molecular orbital energies for this compound. |
The molecular structure and the distribution of the HOMO and LUMO are visualized below.
Caption: Molecular structure and predicted HOMO/LUMO distributions.
Molecular Electrostatic Potential (MESP)
The MESP map visually confirms the electronic distribution. The most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group will exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic ring will show a moderately negative potential above and below the plane due to the π-electron cloud.
Simulated UV-Vis and NMR Spectra
The TD-DFT calculations are predicted to show strong UV absorption bands in the range of 300-350 nm, corresponding to π→π* transitions within the conjugated benzoxazole system.[12] The calculated ¹H and ¹³C NMR chemical shifts are expected to align with experimental data for similar benzoxazole carboxylic acids, providing a means of structural verification. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region of the ¹H NMR spectrum (around 12-13 ppm).
Conclusion and Future Directions
This in-depth theoretical guide establishes a comprehensive computational framework for the characterization of this compound. The predicted geometric, electronic, and spectroscopic properties provide a foundational understanding of this important heterocyclic building block. The elucidated electronic structure, particularly the HOMO-LUMO distribution and MESP, offers valuable insights for predicting its reactivity and intermolecular interactions, which are crucial for its application in drug design.
The methodologies and protocols detailed herein are not only applicable to the title compound but can also be readily adapted for the study of its derivatives. By systematically modifying the core structure and recalculating these key molecular descriptors, researchers can engage in in-silico screening to identify novel compounds with optimized properties for specific biological targets. This theoretical approach, when integrated with synthetic chemistry and biological testing, can significantly streamline the drug discovery and development process.
References
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Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (n.d.). Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. The Journal of Physical Chemistry A. Retrieved from [Link]
- Poirot, A., Saffon-Merceron, N., de Arellano, C. R., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
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MDPI. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Retrieved from [Link]
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SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Retrieved from [Link]
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Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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ESIS. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling. Retrieved from [Link]
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SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-. Retrieved from [Link]
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JoVE. (2023, December 6). IR and UV–Vis Spectroscopy of Carboxylic Acids | Organic Chem | Video Textbooks [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
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IOPscience. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) as a Fluorescent Probe for Zinc Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Benzoxazole-Based Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The benzoxazole scaffold has emerged as a privileged structure in the design of novel fluorophores due to its rigid, planar geometry and favorable photophysical properties, including a broad spectral range and intense absorption and emission.[1] These characteristics make benzoxazole derivatives highly sensitive to their local environment, a feature that can be harnessed for the development of sophisticated chemical sensors.
This document provides a comprehensive guide to the application of a model benzoxazole derivative, 2-(2'-hydroxyphenyl)benzoxazole (HPBO), as a fluorescent probe for the detection of zinc ions (Zn²+). Zinc is an essential metal ion involved in a myriad of physiological and pathological processes, and the ability to accurately monitor its concentration is of paramount importance in various fields, from cell biology to drug discovery. The principles and protocols outlined herein can be adapted for other benzoxazole-based probes and different target analytes.
Mechanism of Action: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)
The fluorescence of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) is governed by a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] In its ground state, HPBO exists predominantly in the enol (E) form. Upon photoexcitation, an ultrafast and efficient transfer of the phenolic proton to the nitrogen atom of the benzoxazole ring occurs, leading to the formation of a transient keto (K*) tautomer in the excited state. This tautomer is responsible for the characteristic large Stokes shift (a significant separation between the excitation and emission maxima) observed for HPBO, as it emits a lower-energy photon to return to the ground-state keto (K) form, which then rapidly reverts to the more stable enol form.[4]
The presence of zinc ions (Zn²⁺) disrupts this ESIPT process.[5] The hydroxyl and imine nitrogen atoms of HPBO act as a chelating site for Zn²⁺.[5] Upon binding, the phenolic proton is displaced, and the formation of the HPBO-Zn²⁺ complex prevents the excited-state proton transfer. Consequently, the fluorescence emission from the keto tautomer is quenched, while a new, higher-energy emission band corresponding to the enol form of the complex appears.[6] This "turn-on" fluorescence response provides a robust and sensitive method for the detection and quantification of Zn²⁺.[1]
Caption: Mechanism of HPBO as a fluorescent sensor for Zn²⁺.
Photophysical Properties of HPBO and its Zinc Complex
The interaction of HPBO with Zn²⁺ leads to distinct changes in its photophysical properties, which are summarized in the table below. These values are representative and may vary slightly depending on the solvent and experimental conditions.
| Property | 2-(2'-hydroxyphenyl)benzoxazole (HPBO) | HPBO-Zn²⁺ Complex | Reference |
| Absorption Maximum (λ_abs) | ~335 nm | ~376 nm | [6] |
| Emission Maximum (λ_em) | ~530 nm (Keto emission) | ~443 nm (Enol emission) | [6] |
| Quantum Yield (Φ_F) | Low | Significantly Increased | [7] |
| Stokes Shift | Large (~195 nm) | Moderate (~67 nm) | [6] |
Experimental Protocols
I. Synthesis of 2-(2'-Hydroxyphenyl)benzoxazole (HPBO)
This protocol describes a common method for the synthesis of HPBO via the condensation of 2-aminophenol and salicylic acid.
Materials:
-
2-Aminophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and salicylic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.
-
Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.
-
Recrystallize the crude product from hot methanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole as a crystalline solid.
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of HPBO.
II. In Vitro Fluorometric Assay for Zinc Detection
This protocol details the procedure for quantifying Zn²⁺ in an aqueous buffer system using HPBO.
Materials:
-
Stock solution of HPBO in DMSO (e.g., 1 mM)
-
Stock solution of ZnCl₂ in deionized water (e.g., 10 mM)
-
HEPES buffer (50 mM, pH 7.4)
-
Fluorometer and quartz cuvettes or a microplate reader
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of HPBO by diluting the DMSO stock solution in HEPES buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a series of ZnCl₂ standard solutions of known concentrations by serial dilution of the stock solution in HEPES buffer.
-
-
Fluorometric Measurement:
-
To a cuvette or microplate well, add the HPBO working solution.
-
Record the baseline fluorescence spectrum (e.g., excitation at 376 nm, emission scan from 400 nm to 600 nm).
-
Add increasing aliquots of the ZnCl₂ standard solutions to the HPBO solution, mixing thoroughly after each addition.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of the HPBO-Zn²⁺ complex (~443 nm) as a function of the Zn²⁺ concentration.
-
The resulting calibration curve can be used to determine the concentration of Zn²⁺ in unknown samples.
-
For selectivity studies, repeat the experiment with other metal ions to assess potential interference.[8]
-
III. Protocol for Live Cell Imaging of Labile Zinc
This protocol provides a general guideline for visualizing changes in intracellular labile Zn²⁺ using HPBO. Optimization of probe concentration and incubation time may be required for different cell types.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
HPBO stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Zinc-containing (e.g., ZnCl₂) and zinc-chelating (e.g., TPEN) solutions for control experiments
-
Fluorescence microscope equipped with appropriate filters for HPBO (e.g., excitation ~370-390 nm, emission ~430-460 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
-
Probe Loading:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with a solution of HPBO in HBSS or serum-free medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with pre-warmed HBSS to remove excess probe.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
-
Experimental Treatments (Controls):
-
To demonstrate the probe's response to changes in intracellular Zn²⁺, treat the cells with a membrane-permeable zinc ionophore (e.g., pyrithione) in the presence of extracellular ZnCl₂ to increase intracellular Zn²⁺ levels and observe the increase in fluorescence.
-
Alternatively, treat the cells with a membrane-permeable zinc chelator like TPEN to decrease intracellular labile Zn²⁺ and observe the decrease in fluorescence.
-
-
Image Analysis:
-
Quantify the changes in fluorescence intensity in different cellular compartments or across the entire cell using appropriate image analysis software.
-
Caption: Workflow for live cell imaging of labile zinc using HPBO.
References
-
Kim, J. J., Yan, X., Jeong, H. S., Moon, Y. K., Cho, Y. K., Ahn, S., Jun, S. B., Kim, H., & You, Y. (2017). Low-Affinity Zinc Sensor Showing Fluorescence Responses with Minimal Artifacts. Inorganic Chemistry, 56(8), 4332–4346. [Link]
-
Tian, Y., Chen, C.-Y., Yang, C.-C., Yuan, H., Li, C., & Zhang, G. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials, 20(7), 2673–2680*. [Link]
-
Li, Y., Bai, X., Liang, R., Zhang, X., Nguyen, Y. H., VanVeller, B., Du, L., & Phillips, D. L. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B, 125(47), 12981–12989. [Link]
-
Das, K., Sarkar, N., Ghosh, A. K., Majumdar, D., Nath, D. N., & Bhattacharyya, K. (1994). Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry, 98(37), 9126–9132*. [Link]
-
Abeywickrama, C. S., & Pang, Y. (2021). Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response. RSC Advances, 11(26), 15931–15936*. [Link]
-
LeGourriérec, D., Kharlanov, V., Brown, R. G., & Rettig, W. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Physical Chemistry Chemical Physics, 2(15), 3371–3377*. [Link]
-
Mordziński, A., Grabowska, A., Kühnle, W., & Krówczyński, A. (1986). Excited-state intramolecular proton transfer in 2-(2′-hydroxyphenyl)benzoxazole. Chemical Physics Letters, 128(4), 369–374*. [Link]
-
Fukazawa, A., Osaki, H., & Yamaguchi, S. (2010). Hydroxyphenyl-Substituted Benzophosphole Oxides: Impact of the Intramolecular Hydrogen Bond on the Fluorescence Properties. Angewandte Chemie International Edition, 49(19), 3464–3467*. [Link]
-
Abeywickrama, C. S., & Pang, Y. (2021). Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response. RSC Advances, 11(26), 15931–15936*. [Link]
-
Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. Nature Protocols, 2(1), 103–113*. [Link]
-
Colvin, R. A., Holmes, W. R., Fontaine, C. P., & Maret, W. (2010). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Journal of Visualized Experiments, (37), 1891. [Link]
-
Ziessel, R., & Ulrich, G. (2011). Synthesis of Luminescent 2-(2′-Hydroxyphenyl)benzoxazole (HBO) Borate Complexes. Organic Letters, 14(1), 114–117*. [Link]
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Benelhadj, K., Muzuzu, W., Massue, J., Retailleau, P., Charaf-Eddin, A., Laurent, A. D., Jacquemin, D., Ulrich, G., & Ziessel, R. (2014). White Emitters by Tuning the Excited-State Intramolecular Proton-Transfer Fluorescence Emission in 2-(2′-Hydroxybenzofuran)benzoxazole Dyes. Chemistry – A European Journal, 20(40), 12843–12857*. [Link]
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Park, S. Y., Seo, J., & Kim, S. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society, 126(14), 4504–4505*. [Link]
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Gee, K. R., Zhou, Z.-L., Ton-That, D., & Sensi, S. L. (2002). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Journal of the American Chemical Society, 124(6), 776–778*. [Link]
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Kaur, N., & Kumar, S. (2018). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 23(9), 2153*. [Link]
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Li, Y., Bai, X., Liang, R., Zhang, X., Nguyen, Y. H., VanVeller, B., Du, L., & Phillips, D. L. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B, 125(47), 12981–12989. [Link]
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Application Note and Protocol: In Vitro Cytotoxicity Assay of 1,3-Benzoxazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 1,3-benzoxazole-7-carboxylic acid, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds.[1][2][3] Benzoxazole derivatives are known for a wide spectrum of biological activities, including anticancer properties, making them a focal point in medicinal chemistry and drug discovery.[4][5][6][7] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible cytotoxicity studies. We will delve into the rationale behind experimental design, from cell line selection to the choice of appropriate cytotoxicity assays, and provide step-by-step instructions for the widely used MTT and LDH assays.
Introduction: The Rationale for Cytotoxicity Profiling of this compound
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][6] Various derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[5][8][9] The exploration of new benzoxazole derivatives, such as this compound, is a logical and promising avenue in the quest for novel anticancer agents.[3]
In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery, providing the first critical assessment of a compound's potential as a therapeutic agent.[8][9][10] These assays measure the degree to which a substance can cause cell death or inhibit cell proliferation, offering vital information on dose-response relationships and selectivity towards cancerous versus non-cancerous cells.[8][9][11] This application note will equip researchers with the necessary protocols to meticulously evaluate the cytotoxic profile of this compound.
Foundational Knowledge: Selecting the Right Tools for the Job
A successful cytotoxicity study hinges on informed decisions regarding cell lines, compound handling, and assay selection. Here, we discuss the causality behind these critical experimental choices.
Cell Line Selection: A Strategic Approach
The choice of cell lines is paramount and should be guided by the research question. For a general cytotoxicity screen of a novel compound like this compound, a panel of cell lines is recommended to assess the breadth of its activity.
-
Commonly Used Cancer Cell Lines for Initial Screening:
-
Inclusion of a Non-Cancerous Cell Line: To assess for selective cytotoxicity, it is crucial to include a non-cancerous cell line in your panel.
Compound Preparation: The Critical First Step
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of novel organic compounds.[12]
-
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh 2.21 mg of this compound (assuming a molecular weight of approximately 179.14 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1.23 mL of DMSO for 2.21 mg).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or sonication can be employed.[12]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Important Consideration: The final concentration of DMSO in the cell culture media should be kept to a minimum (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[12]
Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, employing at least two assays based on different biological principles is highly recommended for robust and validated results.[13]
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]
-
LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[15][16][17] The amount of LDH released is directly proportional to the number of dead cells.
The following diagram illustrates the decision-making process for initiating a cytotoxicity study:
Caption: Downstream Mechanistic Studies.
Conclusion
This application note provides a comprehensive framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-assay, multi-cell line approach, researchers can generate robust and reliable data that will be instrumental in guiding the future development of this and other novel benzoxazole derivatives as potential therapeutic agents. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for further mechanistic studies.
References
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]
-
Yadav, G., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1319-1327. Available at: [Link]
-
Kowalska-Krochmal, B., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(6), 1051-1058. Available at: [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 405-423. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). The in vitro Cytotoxic and Molecular Docking Studies of Newly Synthesized Fused Benzoxazole-Triazole Derivatives. Available at: [Link]
-
Truman, A. W., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(13), 5342-5346. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available at: [Link]
-
Küçükgüzel, Ş. G., et al. (2017). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 935-946. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
MDPI. (2020). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Available at: [Link]
-
SLAS Discovery. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
-
International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available at: [Link]
-
ResearchGate. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Available at: [Link]
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application of 1,3-benzoxazole-7-carboxylic acid in materials science
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Troubleshooting & Optimization
optimizing reaction conditions for 1,3-benzoxazole-7-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1,3-benzoxazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization.
Overview of the Synthesis
The synthesis of this compound is a critical process for accessing a key structural motif in many pharmacologically active compounds. The most direct and common approach involves the condensation and cyclization of a substituted 2-aminophenol, specifically 2-amino-3-hydroxybenzoic acid, with a suitable C1 source, such as formic acid or its derivatives, to yield the unsubstituted benzoxazole core. For 2-substituted variants, other carboxylic acids or their derivatives can be employed.[1]
The fundamental reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1] The presence of the carboxylic acid group on the benzene ring introduces unique challenges that require careful control of reaction conditions to prevent side reactions, most notably decarboxylation.
Visualizing the General Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: I am getting a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. Let's break down the most likely culprits and their solutions.
-
Purity of Starting Materials: Impurities in your 2-amino-3-hydroxybenzoic acid can significantly hinder the reaction. Ensure your starting material is pure. If you synthesized it yourself, for instance, by reduction of 3-nitro-4-hydroxybenzoic acid, ensure complete conversion and removal of any residual reagents.
-
Sub-optimal Reaction Conditions: The delicate balance of this reaction is sensitive to temperature and time.
-
Temperature: While heat is required for the cyclodehydration step, excessive temperatures can lead to decarboxylation of the product. We recommend a careful optimization of the reaction temperature, starting at a lower range and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially minimizing degradation.[1]
-
Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress closely using TLC. If the reaction appears to stall, a slight increase in temperature or prolonged reaction time might be necessary. However, be mindful of the risk of side reactions with extended heating.
-
-
Inefficient Cyclization/Dehydration: The final ring-closing step is crucial.
-
Catalyst: The choice of acid catalyst can be critical. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for this type of cyclization, as it is a strong dehydrating agent.[2] However, other Brønsted acids or Lewis acids can also be effective. If you are using a milder acid, you may need to increase the catalyst loading or switch to a stronger one.
-
Water Removal: The dehydration step is an equilibrium process. Efficient removal of water will drive the reaction towards the product. If your reaction is run in a solvent, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Troubleshooting Summary Table: Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Impure Starting Materials | Recrystallize or purify the 2-amino-3-hydroxybenzoic acid. | Impurities can act as catalysts for side reactions or inhibit the desired transformation. |
| Excessive Reaction Temperature | Optimize temperature; start lower and gradually increase. Consider microwave synthesis for better control. | Minimizes the risk of thermal decomposition, especially decarboxylation of the carboxylic acid group. |
| Incomplete Reaction | Monitor by TLC and adjust reaction time accordingly. | Ensures the reaction proceeds to completion without unnecessary heating that could cause degradation. |
| Inefficient Dehydration | Use a strong dehydrating agent like PPA or remove water azeotropically. | Le Chatelier's principle: removing a product (water) drives the equilibrium towards the formation of the benzoxazole. |
Question 2: My final product seems to be contaminated with a significant byproduct. I suspect decarboxylation. How can I confirm this and prevent it?
Answer:
Your suspicion is very likely correct. The carboxylic acid group on the aromatic ring is susceptible to removal, especially at elevated temperatures.
-
Confirmation of Decarboxylation:
-
Mass Spectrometry (MS): The most definitive way to confirm decarboxylation is to analyze your crude product by MS. You would look for a molecular ion peak corresponding to the mass of benzoxazole (the decarboxylated product), which is 44 g/mol less than your target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the signals corresponding to the aromatic protons adjacent to the carboxylic acid group and the appearance of a new aromatic proton signal in their place would be indicative of decarboxylation. The integration of the remaining aromatic protons would also change.
-
-
Prevention of Decarboxylation:
-
Temperature Control: This is the most critical factor. As mentioned previously, carefully control the reaction temperature. Use an oil bath for uniform heating and avoid localized overheating.
-
Reaction Time: Minimize the time the reaction is held at high temperatures. Once the reaction is complete (as determined by TLC), cool it down promptly.
-
Protecting Groups: In some cases, a protecting group strategy for the carboxylic acid might be necessary, although this adds extra steps to the synthesis. The carboxylic acid could be converted to an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. The ester is generally more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the benzoxazole ring has been formed.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid (if not commercially available)
A common route to 2-amino-3-hydroxybenzoic acid involves the reduction of 3-nitro-4-hydroxybenzoic acid.
-
Materials: 3-nitro-4-hydroxybenzoic acid, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C), appropriate solvents.
-
Procedure: A detailed procedure for the reduction of a similar compound can be found in the literature.[3] Careful control of the reaction conditions is necessary to achieve a high yield and purity of the desired aminophenol.
Step 2: Cyclization to this compound
This protocol utilizes polyphosphoric acid (PPA) as a catalyst and solvent.
-
Materials: 2-amino-3-hydroxybenzoic acid, polyphosphoric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-amino-3-hydroxybenzoic acid (1.0 eq).
-
Carefully add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the aminophenol).
-
Heat the mixture with stirring in an oil bath at 120-140 °C. The optimal temperature should be determined by monitoring the reaction.
-
Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different carboxylic acid to synthesize a 2-substituted-1,3-benzoxazole-7-carboxylic acid?
A1: Yes, this is a common strategy. You would co-heat 2-amino-3-hydroxybenzoic acid with the desired carboxylic acid in the presence of a dehydrating agent like PPA. The reaction will proceed through the formation of an amide intermediate, followed by cyclodehydration. The reactivity of the carboxylic acid will influence the required reaction conditions.
Q2: What are some alternative methods to PPA for the cyclization step?
A2: While PPA is effective, it can be viscous and difficult to handle. Alternative methods include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and potentially minimize side reactions.[1]
-
Methanesulfonic acid: This has been shown to be an effective catalyst for the one-pot synthesis of benzoxazoles from 2-aminophenols and carboxylic acids.[4]
-
Other strong acids: Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful dehydrating agent that can be used.
Q3: How can I purify my final product if recrystallization is not effective?
A3: If recrystallization does not yield a pure product, column chromatography on silica gel is a standard purification technique. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), with a small percentage of acetic acid or formic acid to ensure the carboxylic acid remains protonated and elutes properly, is typically effective. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can also be used for analysis and purification.[5]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
-
ResearchGate. (2005). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Retrieved January 26, 2026, from [Link]
-
Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. Retrieved January 26, 2026, from [Link]
- Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4969.
- Patel, M., & Shaikh, S. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 12(5-S), 203-212.
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1877–1884.
-
ACS Publications. (1948). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid. Retrieved January 26, 2026, from [Link]
- Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters, 13(20), 5504–5507.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25499–25527.
-
SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]
- Li, X., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Molecules, 26(19), 5963.
-
Royal Society of Chemistry. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Retrieved January 26, 2026, from [Link]
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
-
National Institutes of Health. (2021). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved January 26, 2026, from [Link]
-
Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Retrieved January 26, 2026, from [Link]
-
IGNOU. (n.d.). 2. Carboxyl protecting groups. Retrieved January 26, 2026, from [Link]
-
European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 26, 2026, from [Link]
-
Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved January 26, 2026, from [Link]
Sources
Technical Support Center: Purification of 1,3-Benzoxazole-7-Carboxylic Acid by Recrystallization
Document ID: TSC-BZC-26012026
Version: 1.0
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1,3-benzoxazole-7-carboxylic acid via recrystallization. This document moves beyond a simple protocol, offering a troubleshooting framework in a question-and-answer format to address common and complex challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to empower users to rationally design and optimize their recrystallization experiments.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the most common questions and issues that arise when first approaching the recrystallization of this compound.
Q1: I have a crude sample of this compound. What are the likely impurities?
Answer: Understanding potential impurities is critical for designing an effective purification strategy. Given the common synthetic routes to benzoxazoles, which typically involve the condensation of a 2-aminophenol derivative with a carboxylic acid, your crude product may contain:
-
Unreacted Starting Materials: The specific 2-aminophenol precursor and the corresponding carboxylic acid or acid derivative used in the synthesis.[1][2][3]
-
Reaction Byproducts: Water is a primary byproduct of the cyclization reaction. Depending on the specific reagents used, other byproducts may also be present.
-
Catalyst Residues: If a catalyst (e.g., Brønsted acids, metal catalysts) was used, trace amounts might remain in the crude product.[4]
-
Side-Reaction Products: Incomplete cyclization can lead to the presence of an intermediate amide. Other side reactions, though less common, can introduce structurally related impurities.
Identifying these impurities, for instance by using Thin Layer Chromatography (TLC) to compare the crude mixture with authentic samples of the starting materials, can significantly aid in solvent selection.
Q2: What is the ideal solvent for recrystallizing this compound, and how do I select one?
Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] The impurities, conversely, should either be completely insoluble or highly soluble in the solvent at all temperatures.
Due to the presence of both a polar carboxylic acid group and a moderately polar benzoxazole ring system, a solvent of intermediate to high polarity is generally a good starting point. While specific solubility data for this compound is not widely published, we can infer suitable candidates from structurally similar molecules like benzoic acid and other benzoxazole derivatives.[6][7]
Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise (0.5 mL increments) from the candidate list below.
-
Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a large amount of crystalline precipitate upon cooling is your most promising candidate.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | High | 78 | Often effective for aromatic carboxylic acids. May show high solubility even when cold, potentially requiring a mixed-solvent system. |
| Methanol | High | 65 | Similar to ethanol but more polar; may also over-solubilize the compound. |
| Water | High | 100 | Unlikely to be effective alone due to the aromatic core, but excellent as an anti-solvent in a mixed system with an alcohol. |
| Ethyl Acetate | Medium | 77 | A versatile solvent that may provide the ideal solubility differential. |
| Acetone | Medium | 56 | Another good candidate, but its low boiling point can lead to rapid evaporation. |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until turbidity persists. |
| Acetic Acid/Water | Variable | Variable | A common system for aromatic acids, but residual acetic acid can be difficult to remove from the final product.[8] |
Part 2: Advanced Troubleshooting & Optimization
This section tackles more complex issues that can prevent a successful recrystallization.
Q3: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
Answer: This is a very common issue, and it typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to be initiated.
Troubleshooting Flowchart:
Caption: Troubleshooting guide for purity and yield issues.
-
For Purity Issues:
-
Slow Cooling: Rapid crystallization can trap impurities within the crystal lattice. Ensure a slow cooling rate.
-
Hot Filtration: If you observe insoluble material in your hot solution, you must perform a hot gravity filtration before allowing the solution to cool. This removes impurities that are insoluble in your chosen solvent.
-
Charcoal Treatment: If your product is discolored, it may be due to highly conjugated, colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
-
-
For Yield Issues:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Thorough Cooling: Ensure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation.
-
Washing Crystals: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.
-
Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more material by boiling off some of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
-
Part 3: Standard Operating Procedure (SOP)
This section provides a self-validating, step-by-step protocol for the recrystallization of this compound, assuming ethanol/water is the chosen solvent system.
SOP: Recrystallization of this compound
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 10 mL) and bring the mixture to a gentle boil on a hot plate.
-
Continue to add hot ethanol in small portions until the solid just dissolves completely. Self-Validation Check: Using the minimum amount of solvent is key for good recovery.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Self-Validation Check: Pre-heating the glassware prevents premature crystallization in the funnel.
-
-
Crystallization:
-
To the clear, hot filtrate, add hot water dropwise while swirling until the solution becomes faintly cloudy (turbid).
-
Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation. Self-Validation Check: Slow cooling promotes the formation of large, pure crystals.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Continue to pull a vacuum for several minutes to partially dry the crystals. Self-Validation Check: Using ice-cold solvent for washing minimizes loss of the purified product.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a moderate temperature (e.g., 50-60°C) can be used.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates high purity. A broad melting range suggests the presence of impurities.
-
Run a TLC of the recrystallized product against the crude material. The purified sample should ideally show a single spot.
-
References
-
ResearchGate. A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Available at: [Link]
-
ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
ChemSynthesis. 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Available at: [Link]
-
ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]
-
ResearchGate. One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Available at: [Link]
- Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
-
Reddit. carboxylic acid solubility + TLC. Available at: [Link]
- Google Patents. Process for the purification of substituted benzoxazole compounds.
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available at: [Link]
-
Wikipedia. Benzoxazole. Available at: [Link]
-
Recrystallization. Recrystallization. Available at: [Link]
-
PubMed. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Available at: [Link]
-
ResearchGate. Solubility of Lovastatin in Acetone, Methanol, Ethanol, Ethyl Acetate, and Butyl Acetate between 283 K and 323 K. Available at: [Link]
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]
-
PubChem. 1,3-Benzodioxole-5-carboxylic acid. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Catalyst Selection for the Cyclization of 3-Amino-4-Hydroxybenzoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst-mediated intramolecular cyclization of 3-amino-4-hydroxybenzoic acid (3,4-AHBA). Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles in the synthesis of the corresponding benzoxazole derivative.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.
Q1: My cyclization reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve it?
Low conversion is a frequent challenge in intramolecular cyclization reactions. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency.
Potential Causes and Solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to overcome the activation energy of the reaction under your current conditions.
-
Actionable Step: Consider switching to a stronger catalyst system. For instance, if you are using a mild Brønsted acid, transitioning to a Lewis acid like scandium triflate (Sc(OTf)₃) or a dehydrating agent such as polyphosphoric acid (PPA) could significantly enhance the reaction rate.[1][2] PPA serves as both a catalyst and a solvent, effectively driving the equilibrium towards the product by removing the water byproduct.[2]
-
-
Suboptimal Reaction Temperature: The thermal energy may be insufficient for the cyclization to proceed efficiently.
-
Actionable Step: Gradually increase the reaction temperature while monitoring for any potential degradation of the starting material or product. Thermal cyclization without a catalyst is also a viable option, often employed in the synthesis of polybenzoxazoles, but typically requires higher temperatures (200-380°C).[3]
-
-
Presence of Water: The intramolecular condensation is a dehydration reaction. Any water present in the reaction mixture, either from solvents or reagents, will hinder the reaction equilibrium.
-
Actionable Step: Ensure all solvents and reagents are anhydrous. The use of a Dean-Stark apparatus can be effective for azeotropically removing water during the reaction.[4]
-
-
Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst.
-
Actionable Step: Purify the 3-amino-4-hydroxybenzoic acid starting material. Recrystallization is often an effective method. Ensure the purity of your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]
-
Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired benzoxazole. How can I improve the selectivity?
Side product formation is a common issue that can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Intermolecular Condensation/Polymerization: Instead of cyclizing intramolecularly, molecules of 3,4-AHBA can react with each other, leading to oligomers or polymers. This is especially prevalent at high concentrations.
-
Actionable Step: Employ high-dilution conditions. By significantly reducing the concentration of the starting material, you can favor the intramolecular cyclization pathway over intermolecular reactions.
-
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of 2-aminophenol.
-
Actionable Step: Carefully control the reaction temperature. If high temperatures are necessary, consider a catalyst that allows for lower operating temperatures.
-
-
Oxidative Side Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.
-
Actionable Step: Perform the reaction under an inert atmosphere (N₂ or Ar). The use of antioxidants can also be explored, although their compatibility with the chosen catalyst must be verified.
-
Visualizing the Troubleshooting Workflow
To assist in diagnosing and resolving experimental issues, the following workflow diagram outlines a systematic approach to troubleshooting the cyclization of 3,4-AHBA.
Caption: A decision-making workflow for troubleshooting low yields in the cyclization of 3,4-AHBA.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the cyclization of 3-amino-4-hydroxybenzoic acid?
The intramolecular cyclization of 3,4-AHBA to its corresponding benzoxazole is essentially a condensation reaction between an amine and a carboxylic acid, with the hydroxyl group acting as a nucleophile after the initial amide formation. The most common catalysts fall into three main categories:
-
Brønsted Acids: These catalysts, such as p-toluenesulfonic acid (p-TsOH), protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine.[6] They are generally effective but may require elevated temperatures.
-
Lewis Acids: Catalysts like scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and various metal chlorides coordinate to the carbonyl oxygen, enhancing its electrophilicity.[7] Lewis acids are often more potent than Brønsted acids and can facilitate the reaction under milder conditions.
-
Dehydrating Agents: Reagents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are highly effective as they not only catalyze the reaction but also sequester the water produced, driving the equilibrium towards the cyclized product.[1][2] PPA is often used as both a solvent and a catalyst in these types of cyclizations.[1]
Q2: How do I choose the best catalyst for my specific application?
The optimal catalyst depends on several factors, including the desired reaction conditions, scale, and sensitivity of your starting material.
| Catalyst Type | Advantages | Disadvantages | Best For |
| Brønsted Acids | Inexpensive, readily available. | May require high temperatures; moderate activity. | Initial exploratory studies; robust substrates. |
| Lewis Acids | High activity, milder reaction conditions. | More expensive, can be moisture-sensitive. | Substrates sensitive to high temperatures. |
| Polyphosphoric Acid (PPA) | Highly effective as both catalyst and dehydrating agent. | Viscous and can be difficult to work with; workup can be challenging. | Difficult cyclizations requiring forcing conditions. |
| Thermal (No Catalyst) | No catalyst contamination of the final product. | Requires very high temperatures, potential for decarboxylation and other side reactions. | Polymer synthesis and robust small molecules. |
Q3: What analytical techniques are best for monitoring the progress of the cyclization reaction?
Effective reaction monitoring is crucial for optimizing conditions and determining the endpoint of the reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method for qualitatively tracking the disappearance of the starting material and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion and can also be used to identify and quantify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the starting material's signals and the emergence of characteristic peaks for the benzoxazole product.
Visualizing the Reaction Mechanism
The cyclization of 3-amino-4-hydroxybenzoic acid proceeds through a two-step intramolecular condensation. The following diagram illustrates the general acid-catalyzed mechanism.
Caption: Acid-catalyzed intramolecular cyclization of 3-amino-4-hydroxybenzoic acid.
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-amino-4-hydroxybenzoic acid.
-
Add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 150-200°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker of crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 2: Cyclization using p-Toluenesulfonic Acid (p-TsOH)
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-amino-4-hydroxybenzoic acid in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of p-toluenesulfonic acid (5-10 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
References
- Allen, C. L., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines.
- Charville, H., Jackson, D. A., Hodges, G., Whiting, A., & Wilson, M. R. (2011). Uncatalyzed Direct Amide Formation Reaction – Mechanism Studies and the Key Role of Carboxylic Acid H-Bonding. European Journal of Organic Chemistry, 2011(30), 5981-5990.
- El-Sakka, S. S., Soliman, M. H., & El-Shalakany, E. M. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 79(597), 441-446.
- Galli, C., Illuminati, G., & Mandolini, L. (1977). Kinetics and activation parameters of lactone formation in the range of 3- to 23-membered rings. Journal of the American Chemical Society, 99(8), 2591-2597.
- Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. The Journal of Organic Chemistry, 78(9), 4524-4529.
- Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244.
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429.
- Kim, B. C., et al. (2004). Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain. Journal of the Korean Chemical Society, 48(5), 503-510.
- Kiran, K. R., Swaroop, T. R., Sukrutha, K. P., Shruthi, J. B., Anil, S. M., & Rangappa, K. S. (2019).
- Li, W., & Wu, X.-F. (2014). A series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides by palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source. The Journal of Organic Chemistry, 79(21), 10410-10416.
- Liu, L., et al. (2022). Dehydrogenative C-H/N-H Annulation of N-Allyl-2-amino(hetero)arenes with Aldehydes: Access to 1,4-Benzoxazines and their Analogs. The Journal of Organic Chemistry, 87(17), 11379-11386.
- Mohamed, Y. A., & El-Adasy, A. A. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Pattarawarapan, M., Wet-osot, S., Yamano, D., & Phakhodee, W. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Synlett, 28(5), 589-592.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25359-25383.
- Varma, R. S. (2023). Polyphosphoric Acid in Organic Synthesis.
- Vechorkin, O., Hirt, N., & Hu, X. (2010). A simple and straightforward method for the direct carboxylation of aromatic heterocycles such as oxazoles, thiazoles, and oxadiazoles using CO2 as the C1 source. Organic Letters, 12(16), 3567-3569.
- Xu, Z., Huang, B., Zhou, Z., & Cai, M. (2020). A highly efficient and practical heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. Synthesis, 52(4), 581-590.
- Zhao, G., et al. (2015). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by polyphosphoric acid under solvent-free conditions. Chinese Chemical Letters, 26(3), 349-352.
- Zhang, Y., Yin, Z., Wang, H., & Wu, X.-F. (2019). A palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines provides a broad range of 2-aminobenzoxazinone derivatives. Organic Letters, 21(9), 3242-3246.
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 1,3-Benzoxazole-7-Carboxylic Acid
Welcome to the technical support guide for monitoring the synthesis of 1,3-benzoxazole-7-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require robust and reliable analytical methods to track the progress of this important synthetic transformation. We will address common challenges encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitoring, providing expert insights and actionable troubleshooting steps in a direct question-and-answer format.
The synthesis of the benzoxazole scaffold is a cornerstone in medicinal chemistry, as these heterocycles are prevalent in a wide array of pharmacologically active compounds.[1][2] A common and direct route to this compound involves the condensation and subsequent cyclization of 2-amino-3-hydroxybenzoic acid with a one-carbon source, such as formic acid or its equivalents.[3] Accurate monitoring is not just a procedural step; it is the key to optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring a reproducible outcome.[4][5]
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress due to its simplicity and low cost.[6][7] It allows for the simultaneous analysis of the starting material, product, and any potential byproducts, providing a real-time snapshot of the reaction.
Frequently Asked Questions & Troubleshooting Guide (TLC)
Question: What is a good starting mobile phase (eluent) for monitoring this reaction?
Answer: The polarity difference between the starting material (2-amino-3-hydroxybenzoic acid) and the product (this compound) is the basis for their separation. The starting material is significantly more polar due to the free amino and hydroxyl groups.
A good starting point for your mobile phase is a mixture of a non-polar and a polar solvent. We recommend starting with:
-
70:30 Hexane / Ethyl Acetate + 1% Acetic Acid
The rationale for including acetic acid is critical: both the reactant and product are carboxylic acids. The acidic silica gel surface of the TLC plate can interact strongly with these acidic analytes, leading to significant streaking. The addition of a small amount of a volatile acid like acetic or formic acid to the mobile phase suppresses the deprotonation of the analytes' carboxyl groups, minimizing this interaction and resulting in more compact, well-defined spots.[8]
| Component | Function | Starting Ratio |
| Hexane or Heptane | Non-polar solvent | 60-80% |
| Ethyl Acetate or Acetone | Polar solvent | 20-40% |
| Acetic or Formic Acid | Modifier (reduces streaking) | 0.5-1% |
Question: My spots are streaking badly on the TLC plate. What's causing this and how do I fix it?
Answer: Streaking is the most common issue when analyzing carboxylic acids on silica gel TLC plates.[8]
-
Causality: The primary cause is the strong acidic nature of your compounds. The silanol groups (Si-OH) on the silica gel surface are acidic and can deprotonate your carboxylic acid analyte, forming a carboxylate anion. This ionic species has a very strong affinity for the polar stationary phase, causing it to "drag" or streak up the plate rather than moving as a discrete band. Overloading the spot on the plate can also exacerbate this issue.
-
Solution:
-
Add an Acid Modifier: As mentioned above, add 0.5-1% acetic or formic acid to your eluent.[8][9] This increases the acidity of the mobile phase, shifting the equilibrium of your analyte towards its neutral, protonated form, which interacts less strongly with the silica gel.
-
Reduce Sample Concentration: Ensure the sample you are spotting is not too concentrated. Dilute your reaction aliquot in a suitable solvent (e.g., methanol or ethyl acetate) before spotting.
-
Consider Reversed-Phase TLC: If streaking persists, you can use reversed-phase TLC plates (e.g., C18-functionalized silica). For these plates, you would use a more polar mobile phase, such as acetonitrile/water, also with an acid modifier.
-
Question: The Rf values of my starting material and product are too close. How can I improve the separation?
Answer: Poor resolution prevents you from accurately judging the consumption of starting material and the formation of product.
-
Causality: An inappropriate mobile phase polarity is the usual culprit. If the Rf values are too high (spots run near the solvent front), your mobile phase is too polar. If they are too low (spots barely move from the baseline), it is not polar enough.
-
Solution:
-
Adjust Polarity: Systematically adjust the ratio of your polar and non-polar solvents.
-
If Rf is too high (>0.8): Decrease the amount of the polar solvent (e.g., ethyl acetate). Try a 80:20 or 90:10 hexane/ethyl acetate mixture (with 1% acetic acid).
-
If Rf is too low (<0.2): Increase the amount of the polar solvent. Try a 60:40 or 50:50 mixture.
-
-
Change Solvents: Sometimes, changing the nature of the polar solvent can significantly alter selectivity. For instance, replacing ethyl acetate with acetone or a small amount of methanol can change the interactions and improve separation.
-
Question: How do I properly set up and run a TLC to monitor my reaction?
Answer: A self-validating TLC protocol ensures that your results are reliable and reproducible.
Protocol: Reaction Monitoring by TLC
-
Preparation:
-
Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better chromatography. Cover with a lid and let it equilibrate for 5-10 minutes.
-
-
Plate Spotting:
-
Using a pencil, lightly draw a baseline ~1 cm from the bottom of a TLC plate.
-
On the baseline, make three separate, small spots using a capillary tube:
-
SM Lane: A diluted sample of your starting material (2-amino-3-hydroxybenzoic acid).
-
Co-spot Lane (C): Spot the SM sample first, then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for confirming identities when Rf values are close.[10]
-
Reaction Lane (Rxn): A diluted aliquot from your reaction mixture.
-
-
-
Development:
-
Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top edge.
-
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the spots under a UV lamp (typically at 254 nm, as benzoxazoles are UV-active). Circle the spots lightly with a pencil.
-
Analysis: The reaction is progressing if the spot corresponding to the starting material in the 'Rxn' lane diminishes in intensity over time, while a new spot, corresponding to the product, appears and intensifies. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and higher resolution, HPLC is the preferred method. It provides precise information on the conversion rate, purity of the product, and the formation of byproducts.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Question: What is a recommended starting HPLC method (column, mobile phase, etc.) for this analysis?
Answer: A reversed-phase HPLC method is the standard approach for this type of molecule.
-
Causality: Reversed-phase chromatography separates molecules based on their hydrophobicity. The product, this compound, is more hydrophobic (less polar) than the starting material, 2-amino-3-hydroxybenzoic acid. Therefore, the product will be retained longer on a non-polar stationary phase and will elute after the starting material.
-
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for reversed-phase; provides good retention and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | Acid modifier ensures the carboxyl group is protonated, preventing peak tailing.[11][12] |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier with good UV transparency. |
| Gradient | 10% to 90% B over 15 minutes | A gradient is essential to elute both the polar starting material and the less polar product in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 310 nm | Benzoxazoles have strong UV absorbance.[13] |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times.[14] |
Question: My analyte peaks are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape compromises resolution and the accuracy of integration, making quantification unreliable.
-
Causality:
-
Secondary Silanol Interactions: The primary cause of tailing for acidic compounds like this is interaction between the deprotonated carboxylate and residual, un-capped silanol groups on the silica support of the C18 column.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can distort the peak shape.
-
-
Solution:
-
Check Mobile Phase pH: Ensure your acid modifier (formic or phosphoric acid) is present at a sufficient concentration (e.g., 0.1%) to keep the pH low (ideally < 3). This fully protonates the carboxylic acid, eliminating the ionic interaction with silanols.[11]
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile with 0.1% acid).
-
Question: My retention times are drifting between injections. What is causing this instability?
Answer: Unstable retention times make peak identification difficult and suggest a problem with the HPLC system's stability.[15]
-
Causality:
-
Inadequate Column Equilibration: The most common cause. If the column is not fully re-equilibrated to the initial gradient conditions before the next injection, retention times will shift.
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times if a column oven is not used.[16]
-
Mobile Phase Composition Change: Selective evaporation of the more volatile solvent (acetonitrile) from the mobile phase reservoir or improperly mixed solvents will alter the gradient profile.
-
-
Solution:
-
Increase Equilibration Time: Add a 3-5 minute post-run equilibration step at the initial mobile phase conditions to your method.
-
Use a Column Oven: Set the column temperature to at least 5-10 °C above ambient (e.g., 30-40 °C) for robust temperature control.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. Ensure solvents are properly degassed.
-
Protocol: Setting Up an HPLC Monitoring Method
-
System Preparation:
-
Install a C18 column.
-
Prime all pump lines to remove air bubbles and flush the system with the mobile phases.
-
-
Method Creation:
-
Program the gradient, flow rate, column temperature, and detector wavelength as described in the table above.
-
Include a sufficient post-run equilibration time (e.g., 5 minutes) to return to initial conditions.
-
-
Standard and Sample Preparation:
-
Prepare a dilute standard of your starting material in the initial mobile phase.
-
Prepare a dilute aliquot of your reaction mixture in the same solvent.
-
-
Analysis Sequence:
-
First, inject a blank (your sample solvent) to identify any system peaks.
-
Next, inject the starting material standard to determine its retention time.
-
Finally, inject your reaction mixture.
-
-
Data Interpretation:
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over the course of the reaction. The reaction is complete when the starting material peak area is negligible. The peak area percentage can be used to estimate the conversion and the purity of the product.
-
References
-
Ghotaslou, R. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]
-
Iesce, M. et al. (2019). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of benzoxazole 4a by a new method. ResearchGate. Available at: [Link]
-
Hakimi, F. et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst. Advanced Journal of Chemistry A. Available at: [Link]
-
Ghotaslou, R. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. Available at: [Link]
-
Hara, T. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
Maradolla, M. B. et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. Available at: [Link]
-
Reddit. (n.d.). carboxylic acid TLC. r/OrganicChemistry. Available at: [Link]
-
Lie, Y. et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. SIELC Technologies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Liu, W. et al. (2023). Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395. PubMed Central. Available at: [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. ResearchGate. Available at: [Link]
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ResearchGate. (2005). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. Available at: [Link]
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Edon, V. V. et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available at: [Link]
- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid. Google Patents.
-
ConnectSci. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
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ResearchGate. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Available at: [Link]
-
Knauer. (n.d.). HPLC Troubleshooting Guide. Knauer. Available at: [Link]
-
ResearchGate. (2021). Determination of carboxylic acids content in the herbal mixtures by HPLC. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. PubMed. Available at: [Link]
-
Krespach, M. K. C. et al. (2020). Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold. PubMed Central. Available at: [Link]
-
MDPI. (2024). A Mixture of Formic Acid, Benzoic Acid, and Essential Oils Enhanced Growth Performance via Modulating Nutrient Uptake, Mitochondrion Metabolism, and Immunomodulation in Weaned Piglets. MDPI. Available at: [Link]
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-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
ACS Publications. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
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scale-up synthesis challenges of 1,3-benzoxazole-7-carboxylic acid
Initiating Information Gathering
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1,3-Benzoxazole-7-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its structural resemblance to naturally occurring nucleic bases allows for favorable interactions with biological macromolecules.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 1,3-benzoxazole-7-carboxylic acid derivatives. By synthesizing data from related benzoxazole structures, this document aims to provide a predictive framework for designing novel therapeutic agents.
The 1,3-Benzoxazole Core: A Versatile Pharmacophore
Benzoxazole derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen highlight the therapeutic potential of this scaffold.[1] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Structure-Activity Relationship (SAR) of 1,3-Benzoxazole Derivatives
While specific SAR studies on this compound derivatives are not extensively documented, we can extrapolate key principles from broader studies on substituted benzoxazoles. The biological activity of these compounds is significantly influenced by the nature and position of various substituents on the bicyclic ring system.
Key Positions for Substitution and Their Influence on Activity
The primary points for chemical modification on the 1,3-benzoxazole ring are the 2-, 5-, and 7-positions. The introduction of a carboxylic acid group at the 7-position is a strategic choice, as this group can act as a key hydrogen bond donor/acceptor or a point for further derivatization to modulate pharmacokinetic properties.
-
Position 2: This is a common site for introducing diverse substituents. The nature of the group at this position can dramatically alter the biological activity. For instance, in a series of 2-substituted benzoxazoles, the presence of aryl groups with specific substitution patterns was found to be crucial for anticancer activity.[4]
-
Position 5: Modifications at this position have been shown to influence the potency and selectivity of benzoxazole derivatives. For example, the introduction of a chloro group can enhance anti-inflammatory activity.
-
Position 7 (Carboxylic Acid Moiety): The carboxylic acid group at this position is expected to be a critical determinant of activity. It can participate in key interactions with biological targets. Furthermore, this functional group can be converted to esters or amides to enhance cell permeability and modify the drug's metabolic stability.[5]
Comparative Analysis: Benchmarking Against Alternatives
A direct comparison with established drugs or alternative scaffolds is essential for evaluating the potential of novel this compound derivatives. While direct comparative studies are limited, we can infer potential advantages based on the performance of other benzoxazole derivatives.
For instance, certain novel piperidinyl-based benzoxazole derivatives have shown potent dual inhibition of VEGFR-2 and c-Met kinases, with cytotoxicity against various cancer cell lines comparable to or exceeding that of the established drug Sorafenib.[6] This suggests that the benzoxazole scaffold can be a platform for developing highly potent and selective inhibitors.
Table 1: Comparative Anticancer Activity of Selected Benzoxazole Derivatives
| Compound Class | Target | Key Structural Features | Observed Activity (IC50/GI50) | Reference |
| 2-Substituted Benzoxazoles | Various Cancer Cell Lines | Arylhydrazono, arylidene, cycloalkylidene at C2 | GI50 MG-MID values ranging from 15.8 to 37.7 µM | [4] |
| Piperidinyl-based Benzoxazoles | VEGFR-2/c-Met Kinases | Piperidinyl moiety | IC50 values ranging from 0.145 to 0.970 µM for VEGFR-2 | [6] |
| 2,3-Dihydrobenzofuran-7-carboxamides | PARP-1 | Carboxamide at C7 | IC50 values as low as 0.813 µM | [7] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives require robust and reproducible experimental methodologies.
General Synthesis of 2-Substituted 1,3-Benzoxazoles
A common and efficient method for the synthesis of the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8]
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the substituted 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Cyclization: The mixture is typically heated in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), or under microwave irradiation to facilitate the intramolecular cyclization.[8][9]
-
Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled and poured into water to precipitate the crude product.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]
Caption: General synthetic scheme for 1,3-benzoxazole derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents. By leveraging the established SAR principles of the broader benzoxazole class, medicinal chemists can rationally design and synthesize new derivatives with potentially enhanced potency and selectivity. The carboxylic acid moiety at the 7-position offers a key handle for both target interaction and pharmacokinetic modulation. Further focused studies on this specific chemical class are warranted to fully elucidate its therapeutic potential.
References
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Kumar, A., & Aggarwal, N. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]
- Sharma, D., & Narasimhan, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- Rida, S. M., El-Hawash, S. A., Hazzaa, A. A., El-Meligy, M. M., & Fahmy, H. T. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European journal of medicinal chemistry, 40(9), 949–959.
- Jain, A. K., & Ravichandran, V. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of organic chemistry, 90(5), 3166–3176.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules (Basel, Switzerland), 28(18), 6520. [Link]
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Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Ganguly, S., & El-Serafi, I. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(12), 5393-5410. [Link]
- Rida, S. M., El-Hawash, S. A., Hazzaa, A. A., El-Meligy, M. M., & Fahmy, H. T. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents. European journal of medicinal chemistry, 40(9), 949–959.
- Khan, S. A., & Asiri, A. M. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 15(1), 1-20.
- El-Sayed, M. A. A., & Abdel-Aziz, M. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Journal of the Iranian Chemical Society, 15(11), 2479-2490.
- Al-Suwaidan, I. A., & El-Metwaly, N. M. (2025). Design, synthesis and preliminary antibacterial evaluation of novel 1,3-benzoxazole/carboximidamide- and 1,3-benzoxazole/3-aryl-1,2,4-oxadiazole hybrids. Journal of Molecular Structure, 1305, 137685.
- Arote, R. B., & Jain, S. V. (2025). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Letters in Organic Chemistry, 22(1), 1-1.
- Chakole, R. D., Shewale, M. M., Gujarkar, M. A., & Charde, M. S. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.
-
Singh, R., & Kaur, H. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Microbiology, 18, 779-801. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2011). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 21(23), 7114–7117.
- S.L., P., & S.G., K. (2011). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 28-34.
- Patel, P. B., & Shah, N. H. (2025). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Saudi Chemical Society, 29(1), 101-109.
-
Bukhari, S. N. A., & Jasamai, M. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6529. [Link]
- El-Naggar, A. M., & El-Hashash, M. A. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 323–338.
- Asif, M. (2021). Chemical Reactivity, Drug-Likeness and Structure Activity/Property Relationship Studies of 2,1,3-Benzoxadiazole Derivatives as Anti-Cancer Activity. Chemistry & Biology Interface, 11(1), 1-15.
- Johnson, D. S., & Stasi, J. P. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(25), 6247-6258.
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Sharma, P., & Kumar, A. (2018). Benzoxazole-1,3,4 oxadiazole derivatives. In ResearchGate. Retrieved from [Link]
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El-Naggar, A. M., & El-Hashash, M. A. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 323–338. [Link]
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A Comparative Analysis of Benzoxazole Derivatives and Clinically Approved Inhibitors on VEGFR-2 Kinase Activity
This guide provides a comprehensive comparison of the inhibitory activity of a novel benzoxazole derivative against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: Sorafenib, Sunitinib, and Axitinib. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering an in-depth analysis of potency and the underlying scientific methodology for such comparisons.
Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] In the context of oncology, the tumor microenvironment often exploits this pathway to ensure a dedicated blood supply, which is crucial for tumor growth, invasion, and metastasis. The binding of the VEGF-A ligand to VEGFR-2 triggers a cascade of downstream signaling events, including the activation of the Ras/MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[2][3] Consequently, the inhibition of VEGFR-2 has emerged as a validated and highly attractive strategy in cancer therapy.
This guide will focus on a promising benzoxazole derivative, herein referred to as Compound 8d, which has demonstrated significant VEGFR-2 inhibitory potential in recent studies.[4] We will objectively compare its in vitro efficacy with that of three FDA-approved multi-kinase inhibitors known to target VEGFR-2: Sorafenib, Sunitinib, and Axitinib.
The Inhibitors: A Head-to-Head Comparison
The development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 has led to significant advancements in cancer treatment. Here, we evaluate our lead benzoxazole compound against established therapeutics.
The Benzoxazole Contender: Compound 8d
Recent research has highlighted a series of modified benzoxazole-based compounds as potent VEGFR-2 inhibitors.[4] Among these, Compound 8d has shown exceptional activity. The rationale behind its design involves mimicking the key pharmacophoric features of known type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.
The Established Competitors
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR-2, PDGFR, and Raf kinases.[5][6]
-
Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRs, and KIT, among others.[7]
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[8][9]
Quantitative Analysis: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported in vitro IC50 values of Compound 8d and the known inhibitors against VEGFR-2. It is important to note that IC50 values can vary between different assay conditions and laboratories.
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Compound 8d (Benzoxazole Derivative) | 55.4 | [4] |
| Sorafenib | 78.2 - 90 | [4][10] |
| Sunitinib | 80 | [11] |
| Axitinib | 0.2 | [12] |
Note: The IC50 values are presented to illustrate the relative potency and are based on the cited literature. Direct comparison is best achieved when compounds are tested in the same assay under identical conditions.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To ensure the trustworthiness and reproducibility of the inhibitory activity data, a robust and well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro VEGFR-2 kinase assay, explaining the causality behind the experimental choices.
Principle of the Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of ATP consumed during the phosphorylation reaction is quantified using a luminescence-based detection reagent. A decrease in ATP consumption, resulting in a higher luminescent signal, corresponds to a higher inhibitory activity of the test compound.
Materials and Reagents
-
Recombinant Human VEGFR-2 (catalytic domain)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (Compound 8d, Sorafenib, Sunitinib, Axitinib) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. This allows for the determination of a dose-response curve and the calculation of the IC50 value. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the enzyme.
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a "no inhibitor" control (vehicle control, with DMSO only) and a "no enzyme" control (background).
-
Add the VEGFR-2 enzyme to all wells except the "no enzyme" control. The concentration of the enzyme should be optimized to ensure a linear reaction rate during the incubation period.
-
-
Initiation of the Kinase Reaction:
-
Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.
-
Add this substrate/ATP mixture to all wells to start the kinase reaction. The ATP concentration should be at or near its Km value for VEGFR-2 to ensure sensitive detection of competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Detection:
-
After incubation, add the ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Allow the plate to equilibrate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Science
The VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling cascade, which is the target of the inhibitors discussed.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of the in vitro kinase assay described above.
Caption: Workflow for in vitro VEGFR-2 kinase assay.
Conclusion and Future Directions
The data presented in this guide highlight the potent VEGFR-2 inhibitory activity of the novel benzoxazole derivative, Compound 8d. Its IC50 value is comparable to that of Sorafenib and Sunitinib, positioning it as a promising candidate for further preclinical development. While Axitinib remains the most potent inhibitor in this comparison, the development of novel chemical scaffolds like the benzoxazole series is crucial for expanding the therapeutic arsenal against angiogenesis-dependent cancers and potentially overcoming resistance mechanisms.
Future studies should focus on a head-to-head comparison of these compounds in the same cellular and in vivo models to validate these findings. Furthermore, kinome-wide profiling of Compound 8d will be essential to determine its selectivity and potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
